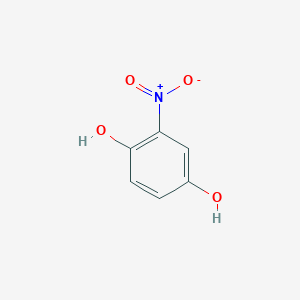

2-Nitrobenzene-1,4-diol

概要

準備方法

合成経路と反応条件

MSDC-0160の合成は、チアゾリジンジオンコア構造の調製から始まるいくつかのステップを伴います。主なステップには次のものがあります。

チアゾリジンジオン環の形成: これは通常、塩基性条件下でチオアミドとハロケトンを反応させることによって達成されます。

置換反応: チアゾリジンジオン環への様々な置換基の導入は、求核置換反応によって行われます。

最終的なアセンブリ: 最終段階では、置換されたチアゾリジンジオンとピリジン誘導体をカップリングしてMSDC-0160を形成します.

工業生産方法

MSDC-0160の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、反応効率と収率を向上させるための連続フロー反応器の使用、および最終製品の高純度を確保するための結晶化やクロマトグラフィーなどの精製技術の実装が含まれます .

化学反応の分析

反応の種類

MSDC-0160は、次を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、様々な代謝産物を形成するように酸化することができます。

還元: 還元反応は、チアゾリジンジオン環上の官能基を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な製品

これらの反応から生成される主な生成物には、様々な酸化および還元誘導体MSDC-0160が含まれ、これらは異なる生物学的活性と薬物動態的特性を持つ可能性があります .

科学研究への応用

科学的研究の応用

Chemistry

In the realm of chemistry, 2-nitrobenzene-1,4-diol serves as a valuable reagent in organic synthesis. It is utilized in the preparation of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions. This compound is also a precursor for synthesizing other functionalized aromatic compounds.

Applications:

- Dye Manufacturing: Used in the production of azo dyes and pigments.

- Organic Synthesis: Acts as an intermediate in various synthetic pathways.

Biology

The compound plays a significant role in biochemical research. It interacts with enzymes and proteins, influencing metabolic pathways. For instance, it has been studied for its potential effects on mitochondrial function and cellular energy metabolism.

Applications:

- Biochemical Assays: Used as a substrate in enzymatic reactions.

- Cellular Studies: Investigates the effects on cell signaling pathways and gene expression.

Medicine

Research indicates that this compound may have therapeutic potential in treating metabolic disorders like type 2 diabetes. It has been shown to improve insulin sensitivity and reduce blood glucose levels in experimental models.

Applications:

- Drug Development: Explored for its efficacy in enhancing metabolic health.

- Clinical Trials: Ongoing studies to assess safety and effectiveness.

Case Study 1: Synthesis of Dyes

A study demonstrated the synthesis of azo dyes using this compound as an intermediate. The reaction conditions were optimized to enhance yield and purity. The resulting dyes exhibited vibrant colors and stability under various environmental conditions.

Case Study 2: Biochemical Pathways

Research on the interaction of this compound with mitochondrial enzymes revealed insights into its role in energy metabolism. The compound was shown to modulate enzyme activity, affecting ATP production in cellular models.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Dye Production | Electrophilic aromatic substitution |

| Biology | Enzymatic Reactions | Substrate for various enzymes |

| Medicine | Diabetes Treatment | Enhances insulin sensitivity |

作用機序

MSDC-0160は、ピルビン酸をミトコンドリアに輸送する責任のあるミトコンドリアピルビン酸キャリアを調節することによって、その効果を発揮します。 この調節により、ミトコンドリアの酸化代謝が改善され、様々な代謝性および神経変性疾患に関連するラパマイシン(mTOR)経路の哺乳類標的の過剰活性化が減少します . ミトコンドリアピルビン酸キャリアを標的とすることで、MSDC-0160は細胞のエネルギー産生を高め、炎症と酸化ストレスを軽減します .

類似化合物との比較

類似化合物

ピオグリタゾン: ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)活性化を含む、異なる作用機序を持つ2型糖尿病の治療に使用される別のチアゾリジンジオン。

ロシグリタゾン: ピオグリタゾンと同様に、PPARγも活性化し、糖尿病の管理に使用されます。

MSDC-0602K: 同様のミトコンドリア標的特性を持つMSDC-0160のアナログ

独自性

MSDC-0160は、PPARγを有意に活性化することなく、ミトコンドリアピルビン酸キャリアを調節できる点が独特であり、体重増加や体液貯留などのPPARγ活性化に関連する副作用のリスクを軽減します. これは、MSDC-0160を、代謝性および神経変性疾患の治療のための有望な候補として、より少ない副作用で実現します.

生物活性

2-Nitrobenzene-1,4-diol, also known as 4-nitroresorcinol, is an organic compound with the molecular formula C6H5NO4. It has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

This compound is characterized by its nitro and hydroxyl functional groups, which contribute to its chemical reactivity and biological effects. The compound can undergo various reactions, including reduction to aniline derivatives and participation in electrophilic aromatic substitution.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antitumor Activity : Research has indicated that nitroaromatic compounds can exhibit antitumor properties. In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines, suggesting a potential role as an anticancer agent .

- Antimicrobial Effects : Some studies have reported that this compound possesses antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt cellular processes in bacteria and fungi .

- Biochemical Interactions : The compound's interactions with cellular components have been explored. For instance, it can act as a substrate for enzymatic reactions or interact with DNA, potentially leading to mutagenic effects .

The mechanism by which this compound exerts its biological effects primarily involves bioreductive activation. Upon reduction, the nitro group can convert into an amine group, which may then participate in further biochemical reactions. This activation pathway is crucial for its antitumor and antimicrobial activities.

Antitumor Studies

A study conducted on various tumor cell lines (L1210, WiDr) demonstrated that this compound exhibited significant cytotoxicity. The results indicated that the compound's effectiveness varied across different cell types, highlighting the need for further research into its selective toxicity mechanisms .

Antimicrobial Activity

In a screening of various nitroaromatic compounds for antimicrobial efficacy, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL .

Toxicological Considerations

While the biological activities of this compound are promising, toxicity assessments are crucial. Studies have indicated that high concentrations may lead to genotoxic effects in mammalian cells. The International Agency for Research on Cancer (IARC) has categorized similar nitroaromatic compounds as potential carcinogens, necessitating careful evaluation of their safety profiles in therapeutic contexts .

特性

IUPAC Name |

2-nitrobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIYYMZOGKODQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167037 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16090-33-8 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16090-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。